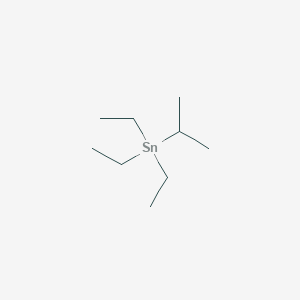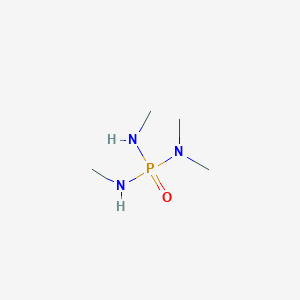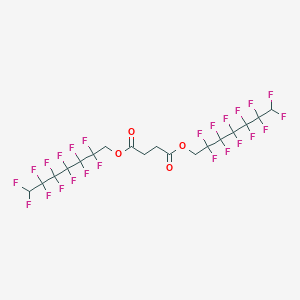
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate, also known as PFHB, is a fluorinated surfactant that has gained significant attention in the scientific community due to its unique properties. PFHB is a highly fluorinated compound that is synthesized by the reaction of butanedioic acid with heptafluorobutanol.
Mecanismo De Acción
The mechanism of action of Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate is not fully understood, but it is believed to be due to its highly fluorinated structure. The fluorinated structure of Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate makes it highly hydrophobic, which allows it to interact with hydrophobic surfaces. This interaction leads to the formation of a monolayer of Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate on the surface, which stabilizes the surface and prevents aggregation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate are not well studied. However, it has been found to be non-toxic and biocompatible, making it a potential candidate for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate in lab experiments is its high solubility in both water and organic solvents. This allows for the easy preparation of solutions and the use of Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate in a wide range of experiments. However, one of the limitations of Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate in scientific research. One potential application is in the field of drug delivery. Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate has been found to be an effective surfactant in the preparation of drug-loaded nanoparticles, which can be used for targeted drug delivery. Another potential application is in the field of catalysis. Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate has been found to be an effective surfactant in the preparation of catalytic nanoparticles, which can be used for various catalytic reactions. Additionally, further studies are needed to fully understand the mechanism of action of Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate and its potential applications in various fields of science.
In conclusion, Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate is a highly fluorinated surfactant that has gained significant attention in the scientific community due to its unique properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate have been discussed in this paper. Further research is needed to fully understand the potential applications of Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate in various fields of science.
Métodos De Síntesis
The synthesis of Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate involves the reaction of butanedioic acid with heptafluorobutanol. The reaction is carried out in the presence of a catalyst, such as trifluoromethanesulfonic acid. The resulting product is a white crystalline solid that is highly soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate has been extensively studied for its unique properties and its potential applications in various fields of science. One of the most significant applications of Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate is in the field of nanotechnology. Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate has been found to be an effective surfactant in the synthesis of nanoparticles. The surfactant properties of Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate allow for the stabilization of nanoparticles, making them more stable and less prone to aggregation.
Propiedades
Número CAS |
18770-68-8 |
|---|---|
Nombre del producto |
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate |
Fórmula molecular |
C18H10F24O4 |
Peso molecular |
746.2 g/mol |
Nombre IUPAC |
bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) butanedioate |
InChI |
InChI=1S/C18H10F24O4/c19-7(20)11(27,28)15(35,36)17(39,40)13(31,32)9(23,24)3-45-5(43)1-2-6(44)46-4-10(25,26)14(33,34)18(41,42)16(37,38)12(29,30)8(21)22/h7-8H,1-4H2 |
Clave InChI |
CJWWSBSHDNSFLU-UHFFFAOYSA-N |
SMILES |
C(CC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canónico |
C(CC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Sinónimos |
Succinic acid bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



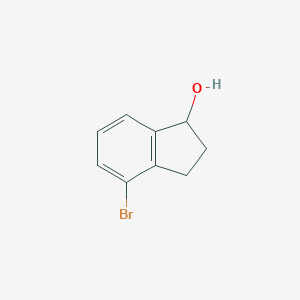
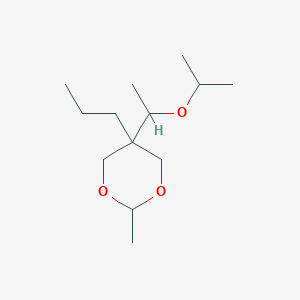
![3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde](/img/structure/B95425.png)
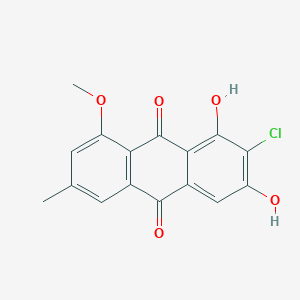
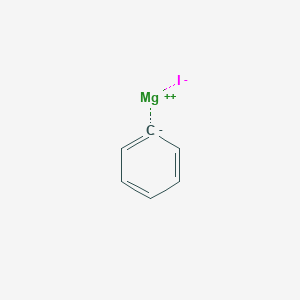
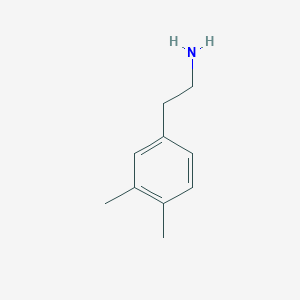
![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)
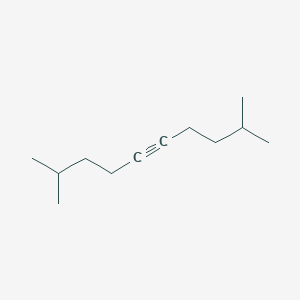
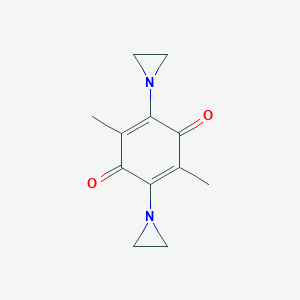
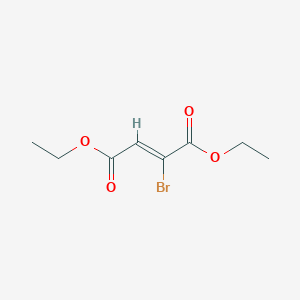
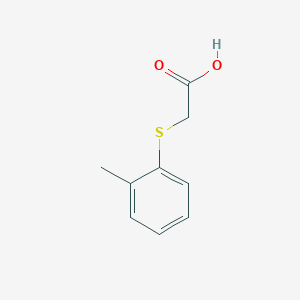
![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)
